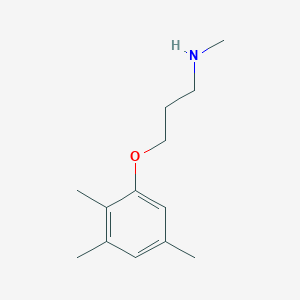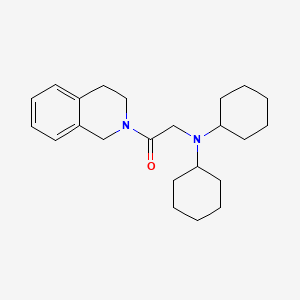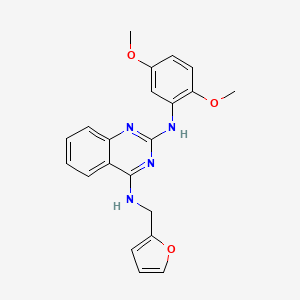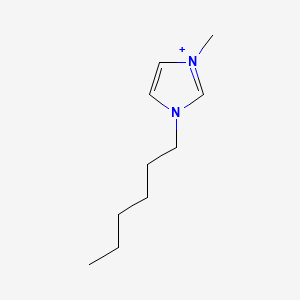
N-methyl-3-(2,3,5-trimethylphenoxy)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-(2,3,5-trimethylphenoxy)-1-propanamine is an aromatic ether.
Aplicaciones Científicas De Investigación
Analytical Chemistry and Compound Identification
- The compound N-methyl-3-(2,3,5-trimethylphenoxy)-1-propanamine and its isomers have been studied in forensic science for their structural identification using liquid chromatography and mass spectral analysis. These methods are essential for distinguishing these compounds from similar substances in forensic investigations (Deruiter, Clark, & Noggle, 1990).
Chemical Synthesis and Derivatives
- Research in the field of synthetic chemistry has led to the creation of novel derivatives of N-methyl-3-(2,3,5-trimethylphenoxy)-1-propanamine. These derivatives are synthesized for various purposes, including the exploration of their chemical properties and potential applications (Jing, 2010).
Molecular Imprinted Polymer-Based Sorbents
- The compound has also been a subject of study in the development of new techniques for selective extraction of analytes. Molecular imprinted polymer (MIP) based sorbents have been used for the determination of trace amounts of N-methyl-1-phenyl-2-propanamine in urine samples, demonstrating the compound's relevance in toxicology and clinical research (Bykov et al., 2017).
Pharmacokinetics and Drug Development
- In pharmacological research, derivatives of N-methyl-3-(2,3,5-trimethylphenoxy)-1-propanamine have been investigated for their metabolic profiles and pharmacokinetics. This research is crucial for understanding how these compounds behave in biological systems and their potential therapeutic applications (Wu et al., 2006).
Propiedades
Nombre del producto |
N-methyl-3-(2,3,5-trimethylphenoxy)-1-propanamine |
|---|---|
Fórmula molecular |
C13H21NO |
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
N-methyl-3-(2,3,5-trimethylphenoxy)propan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-10-8-11(2)12(3)13(9-10)15-7-5-6-14-4/h8-9,14H,5-7H2,1-4H3 |
Clave InChI |
VFEHOEAMLKLDHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OCCCNC)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide](/img/structure/B1224926.png)
![3-[(6-Bromo-3-butyl-2-methyl-4-quinolinyl)thio]propanenitrile](/img/structure/B1224928.png)



![3-chloro-N-[3-(4-morpholinyl)propyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B1224935.png)

![1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone](/img/structure/B1224941.png)

![6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1224946.png)
![3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone](/img/structure/B1224947.png)
![N-[1-oxo-1-[[4-(2-pyridinyl)-2-thiazolyl]amino]propan-2-yl]-2-furancarboxamide](/img/structure/B1224948.png)
![N-[4-[[2-furanyl(oxo)methyl]amino]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1224949.png)
![N-(2-ethylphenyl)-2-[[2-(4-methoxyphenyl)-4-oxo-1-benzopyran-6-yl]oxy]acetamide](/img/structure/B1224951.png)